Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
Description
Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 1202179-27-8) is a spirocyclic compound featuring a bicyclic framework with a benzyl substituent at position 2 and a tert-butyl carboxylate group at position 6. Its molecular formula is C₁₈H₂₆N₂O₂, with a molecular weight of 302.41 g/mol . The compound is primarily used in laboratory research as a synthetic intermediate, particularly in pharmaceutical and organic chemistry applications. Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl 2-benzyl-2,7-diazaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(14-20)12-19(13-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEIPQQLKQFDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676487 | |
| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202179-27-8 | |
| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Design and Core Intermediate Preparation
The synthesis begins with the construction of the 2,6-diazaspiro[3.4]octane scaffold. This bicyclic structure is typically formed via a cyclization reaction between a γ-lactam derivative and a bifunctional alkylating agent. For example, reacting a pyrrolidine-2-one derivative with 1,3-dibromopropane under basic conditions yields the spirocyclic amine intermediate . Subsequent protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) produces tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate .
Key Reaction Parameters for Cyclization :
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Facilitates nucleophilic substitution |
| Base | Potassium carbonate | Deprotonates amine for alkylation |
| Temperature | 0°C to room temperature | Controls reaction exothermicity |
| Reaction Time | 12–24 hours | Ensures complete cyclization |
The introduction of the benzyl group to the Boc-protected spirocyclic amine is achieved via an alkylation reaction. Benzyl bromide serves as the alkylating agent, reacting with the secondary amine in the presence of a non-nucleophilic base such as sodium hydride (NaH). This step is conducted in anhydrous DCM or THF under nitrogen atmosphere to prevent hydrolysis .
Optimized Benzylation Conditions :
| Component | Quantity (Equiv.) | Role |
|---|---|---|
| Boc-protected amine | 1.0 | Substrate |
| Benzyl bromide | 1.2 | Electrophilic alkylating agent |
| Sodium hydride | 1.5 | Base (activates amine nucleophile) |
| Solvent | THF (anhydrous) | Polar aprotic medium |
| Temperature | 0°C → reflux | Gradual heating minimizes side reactions |
Post-reaction, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate this compound in >75% yield .
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency and safety. A two-step protocol integrating cyclization and benzylation in a single flow system reduces intermediate isolation steps. Key industrial parameters include:
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Catalyst Optimization : Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates alkylation kinetics.
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Solvent Recycling : THF recovery systems minimize waste and cost.
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In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality .
Analytical Validation and Quality Control
Critical quality attributes (CQAs) are verified using:
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Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.44 (s, Boc CH₃), δ 3.65 (m, spirocyclic CH₂), and δ 7.30 (m, benzyl aromatic protons) .
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High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₈H₂₆N₂O₂: 302.41; found: 302.42 .
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Chiral HPLC : Confirms enantiomeric purity (>99% ee) when using chiral auxiliaries during cyclization .
Comparative Analysis of Alternative Routes
Alternative synthetic strategies have been explored but show limitations:
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | Avoids alkylation step | Lower yields (50–60%) |
| Microwave-Assisted | Faster reaction times (2–4 hours) | Scalability challenges |
| Enzymatic Catalysis | Eco-friendly | Limited substrate compatibility |
The classical alkylation route remains preferred for its balance of yield, scalability, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of ketohexokinase (KHK), it binds to the active site of the enzyme, preventing the phosphorylation of fructose, which is a key step in fructose metabolism. Similarly, as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, it interferes with the enzyme’s role in NAD+ biosynthesis, which is crucial for cellular metabolism and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The spiro[3.4]octane scaffold is versatile, with modifications at positions 2, 5, 6, or 7 significantly altering properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Positional Isomerism : The 2-benzyl vs. 6-benzyl substitution (e.g., CAS 1352926-14-7) affects steric accessibility, influencing reactivity in ring-opening reactions .
Fluorine Substitution : Difluoro analogs (e.g., 1638759-78-0) exhibit enhanced blood-brain barrier penetration in preclinical studies .
Salt Forms : Hemioxalate salts (1523618-25-8) demonstrate improved aqueous solubility (>10 mg/mL) compared to free bases .
Biological Activity
Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS No. 1202179-27-8) is a compound of interest due to its unique structural properties and potential biological activities. The diazaspiro framework is known for its diverse pharmacological profiles, making it a valuable scaffold in medicinal chemistry.
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.41 g/mol
- Synonyms : Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester, among others.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a therapeutic agent in pain management and other conditions.
Analgesic Activity
Research indicates that compounds within the diazaspiro family exhibit analgesic properties. For instance, derivatives of diazaspiro compounds have been shown to act as dual m-opioid receptor agonists and sigma receptor antagonists, which can be beneficial in treating pain without the side effects commonly associated with traditional opioids .
Antimicrobial Properties
Recent studies have highlighted the potential of diazaspiro compounds as antimicrobial agents. The incorporation of the diazaspiro structure into various chemical frameworks has resulted in compounds with significant activity against a range of pathogens, including those resistant to conventional antibiotics .
Anticancer Potential
The spiro compound has also been investigated for its anticancer properties. It has been reported that certain derivatives can inhibit specific protein interactions crucial for cancer cell proliferation, such as the menin-MLL1 interaction, which is implicated in certain leukemia types .
Study 1: Pain Management
A study published in Molecules examined a series of diazaspiro compounds that included this compound. The results demonstrated that these compounds could effectively reduce pain responses in animal models, suggesting a mechanism involving modulation of opioid receptors .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of related diazaspiro compounds against Gram-positive and Gram-negative bacteria. The study found that modifications to the diazaspiro scaffold enhanced its antibacterial properties significantly, indicating a promising avenue for developing new antibiotics based on this structure .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if aerosolization is possible .
- Engineering Controls : Work in a fume hood with adequate ventilation to minimize inhalation exposure (H335 hazard) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Store in a tightly sealed container at 2–8°C in a dry, well-ventilated area .
Q. How can researchers determine the physical and chemical properties of this compound when data are unavailable?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) or capillary tube methods.
- Solubility : Perform incremental solvent titrations (e.g., DMSO, ethanol) with HPLC monitoring .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions .
Q. What first-aid measures are critical for accidental exposure?
- Methodological Answer :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash immediately with soap and water; remove contaminated clothing .
- Eye Exposure : Rinse with water for ≥15 minutes; seek ophthalmological evaluation .
Advanced Research Questions
Q. How can the stereochemical challenges in synthesizing spirocyclic diazaspiro systems be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Use tert-butyl sulfinyl groups to induce asymmetry during ring-closing reactions .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective C–N bond formation .
- Analytical Validation : Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .
Q. What strategies optimize the compound’s stability under reactive conditions (e.g., acidic/basic environments)?
- Methodological Answer :
- Protective Group Chemistry : Replace the tert-butyl carbamate (Boc) group with acid-labile alternatives (e.g., Fmoc) if decomposition occurs .
- pH Monitoring : Use buffered reaction media to maintain neutral conditions and prevent Boc cleavage .
- Decomposition Pathways : Analyze thermal degradation products via GC-MS to identify vulnerable functional groups .
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-Response Curves : Test the compound across a broad concentration range (nM to mM) to identify off-target effects .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes (e.g., NAMPT or KHK) .
- Control Experiments : Include structurally analogous spirocyclic compounds to isolate the role of the benzyl substituent .
Q. What methodologies assess the environmental impact of this compound given limited ecotoxicological data?
- Methodological Answer :
- Computational Models : Predict biodegradability and bioaccumulation using EPI Suite or TEST software .
- Microtox Assays : Test acute toxicity in Vibrio fischeri to estimate EC50 values .
- Soil Mobility Studies : Perform column chromatography with soil samples to measure adsorption coefficients (Kd) .
Experimental Design and Data Analysis
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate spirocyclic products from linear byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .
Q. How can researchers validate the compound’s role as a kinase inhibitor in cellular assays?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases using ATP-Glo luminescent assays .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS to correlate bioactivity with permeability .
- Gene Knockdown : Use siRNA targeting the putative kinase to confirm on-target effects in cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
